Ketanserin
Overview
Description
Ketanserin, also known by the brand name Sufrexal and the developmental code name R41468, is a drug used clinically as an antihypertensive agent and in scientific research to study the serotonergic system, specifically the 5-HT2 receptor family . It was discovered at Janssen Pharmaceutica in 1980 . It is not available in the United States . Ketanserin is a selective 5-HT2A receptor antagonist that was initially developed as an anti-hypertensive medicine . Now, the drug is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .
Synthesis Analysis
The synthesis of Ketanserin involves the condensation of N-(2-bromoethyl)-2-nitrobenzamide with 4-(4-fluorobenzoyl)piperidine in the presence of Na2CO3 in refluxing methyl isobutyl ketone . The resulting compound is then reduced with H2 over Pt/C in methanol to yield the corresponding amino derivative .
Molecular Structure Analysis
Ketanserin has a molecular formula of C22H22FN3O3 and a molar mass of 395.434 g·mol−1 . Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione .
Chemical Reactions Analysis
Ketanserin has been found to have a lethal effect due to the inhibition of HMGR, the rate-limiting enzyme of the ergosterol biosynthetic pathway . This suggests that the sterol biosynthetic pathway enzymes may be useful therapeutically .
Physical And Chemical Properties Analysis
Ketanserin has a density of 1.3±0.1 g/cm3, an index of refraction of 1.593, a molar refractivity of 104.6±0.3 cm3, and a molar volume of 308.7±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Neuropsychopharmacology .
Summary of the Application
Ketanserin is used in psychedelic-assisted therapy to modulate the effects of drugs like Lysergic acid diethylamide (LSD). It is known to reverse the acute response to LSD, significantly reducing the duration of subjective effects .
Methods of Application or Experimental Procedures
In a double-blind, randomized, placebo-controlled, crossover study, 24 healthy participants underwent two 14-hour sessions and received ketanserin (40 mg p.o.) or placebo 1 hour after LSD (100 µg p.o.) .
Results or Outcomes
Ketanserin reversed the acute response to LSD, reducing the duration of subjective effects from 8.5 hours with placebo to 3.5 hours. It also reversed LSD-induced alterations of mind, including visual and acoustic alterations and ego dissolution .
Serotonin Receptor Research
Specific Scientific Field
This application is in the field of Neurochemistry .
Summary of the Application
Ketanserin is used in research to understand the effects of serotonin-specific psychedelics. It blocks the binding of the neurotransmitter serotonin and some psychedelic compounds at the serotonin 2A receptor (5-HT2AR), helping researchers study the effects of these compounds .
Methods of Application or Experimental Procedures
Ketanserin is used as a selective serotonin inhibitor in research settings. By selectively inhibiting 5-HT2ARs with much less activity at 5-HT1AR sites, researchers can infer what neural regions are dependent on 5-HT2AR mediated processes .
Results or Outcomes
The use of Ketanserin has helped researchers understand the neural underpinnings of the subjective, therapeutic effects of psychedelics .
Antihypertensive Agent
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Ketanserin is used clinically as an antihypertensive agent. It has been used to reverse pulmonary hypertension caused by protamine (which in turn was administered to reverse the effects of heparin overdose). The reduction in hypertension is not associated with reflex tachycardia .
Methods of Application or Experimental Procedures
Ketanserin is administered orally as an antihypertensive agent. The dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition .
Wound Healing
Specific Scientific Field
This application is in the field of Dermatology .
Summary of the Application
Ketanserin is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures. Its action is through the acceleration of epithelialization .
Methods of Application or Experimental Procedures
Ketanserin is applied topically to the affected area as directed by a healthcare provider. The frequency and duration of application depend on the severity of the wound and the patient’s response to treatment .
Results or Outcomes
The use of Ketanserin has been found to accelerate the healing process in various types of wounds, including burns, ulcers, and anal fissures .
QTc Prolongation Research
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Ketanserin has been used in research to study its effects on QTc prolongation, a measure of the time taken by the heart muscle to recharge between beats. An analysis of ketanserin-induced QTc prolongation demonstrated a dose-related effect at dosages of 40mg daily and above .
Methods of Application or Experimental Procedures
In these studies, Ketanserin is administered orally at varying dosages, and the QTc interval is measured using electrocardiography .
Results or Outcomes
The results showed a dose-related effect of Ketanserin on QTc prolongation, providing valuable information for understanding the cardiovascular effects of this drug .
Serotonin Receptor Distribution Research
Specific Scientific Field
This application is in the field of Neurochemistry .
Summary of the Application
With tritium (3H) radioactively labeled ketanserin is used as a radioligand for serotonin 5-HT2 receptors, e.g., in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain .
Methods of Application or Experimental Procedures
In these studies, radioactively labeled Ketanserin is used to bind to serotonin receptors, and the distribution of these receptors is then visualized using autoradiography .
Results or Outcomes
These studies have provided valuable insights into the distribution of serotonin 5-HT2A receptors in the human brain, contributing to our understanding of the serotonergic system .
Safety And Hazards
Future Directions
Ketanserin has been used in research to understand the effects of serotonin-specific psychedelics . It has also been found to reverse the acute response to LSD, reducing the duration of subjective effects from 8.5 hours to 3.5 hours . This suggests that Ketanserin could be used as a planned or rescue option to shorten and attenuate the LSD experience in humans in research and LSD-assisted therapy .
properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
Record name | Ketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketanserin | |
CAS RN |
74050-98-9, 83846-83-7 | |
Record name | Ketanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketanserin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketanserin tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ketanserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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